2-methyl-3,4-dihydro-2H-naphthalen-1-one
Description
2-Methyl-3,4-dihydro-2H-naphthalen-1-one (CAS: 1590-08-5), also known as 2-methyl-1-tetralone, is a bicyclic ketone with a methyl substituent at the 2-position of the partially hydrogenated naphthalene ring. Its molecular formula is C₁₁H₁₂O, and it serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules . The compound’s structure combines aromatic and alicyclic features, making it a versatile scaffold for derivatization. Its synthetic utility is underscored by its role in producing antiviral agents, antitumor compounds, and chiral ligands like BINOL derivatives .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i4+1,6+1,7+1,8+1,9+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANIBVZSZGNMNB-MEHVTQSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]1[13CH2][13CH2][13C]2=[13CH]C=CC=C2[13C]1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-methyl-1-tetralone involves a one-pot method that includes hydrogen drawing and methylation of 1-tetralone. The conventional methylation reagent, methyl iodide, is replaced with methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide to generate 1-tetralone-2-methyl formate . The reaction proceeds with hydrobromic acid, and the product is collected through reduced pressure distillation, resulting in 2-methyl-1-tetralone with a high yield of 84.3% .
Industrial Production Methods
Industrial production methods for 2-methyl-1-tetralone-13C6 are not explicitly detailed in the available literature. the synthesis likely follows similar routes as the laboratory preparation, with additional steps to incorporate the carbon-13 isotope.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: Aerobic α-hydroxylation in imidazol-based ionic liquids.
Reduction: Reduction reactions to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Imidazol-based ionic liquids, dioxygen as the oxidant.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Oxidation: α-Hydroxy-2-methyl-1-tetralone.
Reduction: 2-methyl-1-tetralol.
Substitution: Substituted tetralone derivatives.
Scientific Research Applications
2-methyl-3,4-dihydro-2H-naphthalen-1-one is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: Tracing metabolic pathways in biological systems.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used as a reference material in quality control and standardization processes
Mechanism of Action
The mechanism of action of 2-methyl-1-tetralone-13C6 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for detailed tracking of the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled compound .
Comparison with Similar Compounds
Alkyl-Substituted Tetralones
3-Methyltetral-1-one (3-methyl-3,4-dihydro-2H-naphthalen-1-one):
- Key Difference : Methyl group at the 3-position instead of 2.
- Impact : Alters steric and electronic environments, influencing reactivity in cyclization and substitution reactions. Used in synthesizing HIV antiviral agents and tumor-active compounds .
- Molecular Formula : C₁₁H₁₂O (same as 2-methyl derivative).
- 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one: Substituents: Two methyl groups at the 4-position. Used in dipolar-1,3 cycloadditions . CAS: 2979-69-3; Molecular Formula: C₁₂H₁₄O .
Hydroxy- and Methoxy-Substituted Tetralones
4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one :
- Substituents : Multiple oxygenated groups (hydroxy, methoxy, hydroxyethyl).
- Impact : Enhances polarity and hydrogen-bonding capacity, improving water solubility. Displays significant antifungal activity against E. repens and U. violaceus in agar diffusion assays (50 μg level) .
- Molecular Formula : C₁₃H₁₆O₅; Optical Rotation : [α]²⁰D = +28.0 (MeOH) .
Emmotin A :
Halogenated Tetralones
5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one :
7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one :
Comparative Data Table
Key Research Findings
- Antifungal Activity : Oxygenated derivatives like 4,8-dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one exhibit potent antifungal properties, likely due to hydrogen-bonding interactions with microbial targets .
- Synthetic Utility : Alkyl-substituted tetralones (e.g., 2-methyl and 3-methyl derivatives) are critical intermediates in drug discovery, enabling access to complex molecules via Friedel-Crafts alkylation and Diels-Alder reactions .
- Halogen Effects : Bromine and fluorine substituents enhance electrophilicity and metabolic stability, expanding applications in agrochemicals and materials science .
Biological Activity
2-Methyl-3,4-dihydro-2H-naphthalen-1-one, also known as 2-methyl-1-tetralone, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a naphthalene ring system with a ketone functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, a study indicated that naphthalene derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for certain compounds .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 1 |
| This compound | E. faecium | 2 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, in Caco-2 colon cancer cells, the compound demonstrated a reduction in cell viability by over 30% at specific concentrations . The mechanism appears to involve the induction of apoptosis and modulation of cell signaling pathways.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The ketone group can undergo metabolic transformations that lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions and induce cell death in pathogens or cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study explored the efficacy of synthesized derivatives of this compound against resistant bacterial strains. The results showed that certain modifications to the naphthalene structure enhanced antimicrobial activity significantly compared to the parent compound .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The study reported that specific derivatives exhibited potent antiproliferative effects, with IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines . The compounds induced significant apoptosis through reactive oxygen species (ROS) generation.
Q & A
Q. How do solvent polarity and temperature affect cyclization reactions of dihydronaphthalenone precursors?
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